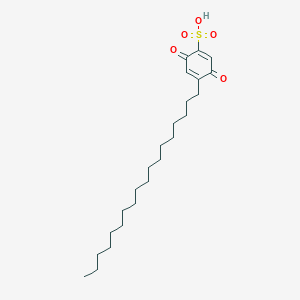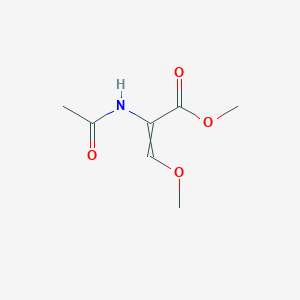
Niobium;sulfanylidenetin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Niobium;sulfanylidenetin is a compound that combines niobium, a transition metal, with sulfanylidenetin, a sulfur-containing ligand. Niobium is known for its high melting point, corrosion resistance, and superconducting properties . Sulfanylidenetin, on the other hand, is a ligand that can form stable complexes with various metals, enhancing their reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of niobium;sulfanylidenetin typically involves the reaction of niobium pentachloride (NbCl₅) with sulfanylidenetin under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The general reaction can be represented as:
NbCl5+Sulfanylidenetin→this compound+by-products
Industrial Production Methods
Industrial production of this compound involves high-temperature reactions in specialized reactors. The process includes purification steps to remove impurities and ensure high purity of the final product. Techniques such as liquid-liquid extraction, molten salt electrolysis, and electron beam melting are commonly used .
化学反应分析
Types of Reactions
Niobium;sulfanylidenetin undergoes various chemical reactions, including:
Oxidation: Reacts with oxygen to form niobium oxides.
Reduction: Can be reduced to lower oxidation states using reducing agents.
Substitution: Ligands in the compound can be substituted with other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents.
Substitution: Ligands such as phosphines or amines in the presence of a catalyst.
Major Products
Oxidation: Niobium oxides.
Reduction: Lower oxidation state niobium compounds.
Substitution: New niobium complexes with different ligands.
科学研究应用
Niobium;sulfanylidenetin has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: Investigated for its potential in enzyme mimetics and as a probe for studying biological systems.
Medicine: Explored for its potential in drug delivery systems and as an anticancer agent.
Industry: Utilized in the production of high-performance materials, including superconductors and corrosion-resistant alloys .
作用机制
The mechanism of action of niobium;sulfanylidenetin involves its ability to form stable complexes with various substrates. The niobium center can coordinate with multiple ligands, facilitating catalytic reactions. The sulfur-containing ligand enhances the reactivity of the niobium center by stabilizing intermediate states and lowering activation energies .
相似化合物的比较
Similar Compounds
- Niobium pentachloride (NbCl₅)
- Niobium oxides (Nb₂O₅)
- Niobium carbide (NbC)
Uniqueness
Niobium;sulfanylidenetin is unique due to its combination of niobium and a sulfur-containing ligand, which imparts distinct chemical and physical properties. Unlike niobium pentachloride, which is highly reactive and corrosive, this compound is more stable and versatile in various applications. Compared to niobium oxides and carbides, it offers enhanced catalytic activity and selectivity in chemical reactions .
属性
CAS 编号 |
93389-15-2 |
|---|---|
分子式 |
NbSSn |
分子量 |
243.68 g/mol |
IUPAC 名称 |
niobium;sulfanylidenetin |
InChI |
InChI=1S/Nb.S.Sn |
InChI 键 |
SDYUZZDLQTXRKQ-UHFFFAOYSA-N |
规范 SMILES |
S=[Sn].[Nb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-{2,4-Dibromo-5-[(propan-2-yl)oxy]phenyl}-2-methylbenzamide](/img/structure/B14364354.png)






![2-[(4-Propan-2-ylphenyl)methyl]butanal](/img/structure/B14364399.png)
![4-Bromo-5-methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14364402.png)
![5-Ethyl-2-phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14364404.png)
